Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds like Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multi-step organic reactions, including protection of amino groups, activation of carboxylic acids, and coupling reactions. Such processes are crucial for constructing the compound's backbone while ensuring the integrity of sensitive functional groups. The use of Boc (tert-butoxycarbonyl) as a protecting group for the amino function is a common strategy to prevent unwanted side reactions during the synthesis of amino acid derivatives (Shoup et al., 1999).
Molecular Structure Analysis
The molecular structure of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is characterized by its chirality and the presence of trifluorophenyl groups, which can significantly influence its physical and chemical properties. The fluorine atoms contribute to the compound's lipophilicity and can affect its interaction with biological molecules. Structural analysis often involves techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate the configuration and conformation of the molecule.
Chemical Reactions and Properties
Compounds with the Boc protecting group can undergo various chemical reactions, including deprotection under acidic conditions, to reveal the free amino group. The trifluorophenyl moiety can engage in electrophilic aromatic substitution reactions, although the presence of fluorine atoms decreases the reactivity of the aromatic ring due to their electron-withdrawing effect. The chemical behavior of such compounds is essential for their application in peptide synthesis and other areas of organic synthesis (Fukuda et al., 1999).
Physical Properties Analysis
The physical properties, including melting point, solubility, and stability, are influenced by the compound's molecular structure. The Boc group increases the molecule's steric bulk, which can affect its physical state and solubility in organic solvents versus aqueous solutions. These properties are critical when considering the compound's use in chemical syntheses and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, such as reactivity, acidity/basicity of functional groups, and stability under various conditions, are pivotal for its practical applications. The presence of the Boc group and the trifluorophenyl ring dictate its behavior in chemical reactions, particularly in peptide coupling reactions where the compound's reactivity towards forming peptide bonds is of interest. Analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are commonly employed to assess the purity and composition of the synthesized compound (Nichols et al., 2002).
Scientific Research Applications
Enantioselective N-acylation and Amino Acid Synthesis : This compound is utilized in enantioselective N-acylation and the synthesis of N-protected derivatives of amino acids (Solymár, Kanerva, & Fülöp, 2004).
Ligand in Ruthenium-Catalyzed Reactions : It serves as a ligand in ruthenium-catalyzed enantioselective transfer hydrogenation of ketones, demonstrating high efficiency (Pastor, Vaestilae, & Adolfsson, 2003).
Research on Enantiomeric Excess in Enamines : It acts as a pharmacophore in research focusing on enantiomeric excess in enamines (Kubryk & Hansen, 2006).
Synthesis of Tert-Butyl Esters of N-Protected Amino Acids : This compound is used in the synthesis of tert-butyl esters of N-protected amino acids (Loffet, Galéotti, Jouin, & Castro, 1989).
Synthesis of Aminopeptidase Inhibitors : It is employed in synthesizing aminopeptidase inhibitors (Moon & Huh, 1991).
Drug Development : The compound is relevant in drug development applications (Pan et al., 2015).
Probes and Medicinal Chemistry : Its use extends to probes and medicinal chemistry (Tressler & Zondlo, 2014).
Synthesis of Sitagliptin Intermediate : An important application is in the synthesis of the blockbuster antidiabetic drug Sitagliptin (Sudhakaran et al., 2021).
Enantioselective Synthesis of Branched Amino Acids : It is used in the enantioselective synthesis of α-branched α-amino acids with bulky substituents (Studer & Seebach, 1995).
Synthesis of Neuroexcitants : The compound plays a role in the synthesis of neuroexcitants (Pajouhesh et al., 2000).
Aminotransferase Reactions : It is a key intermediate in sitagliptin synthesis through aminotransferase reactions (Hou, Deng, Ma, & Liu, 2016).
Precursor to Unusual Amino Acids : This compound is a precursor to unusual amino acids in specific anticancer agents (Gu & Silverman, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAXCHGULMWHIO-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428050 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
CAS RN |
486460-00-8 | |
Record name | N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S9NWB23QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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